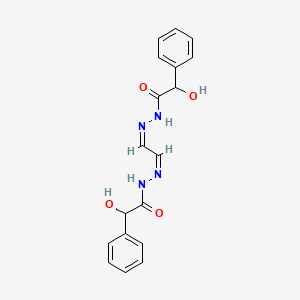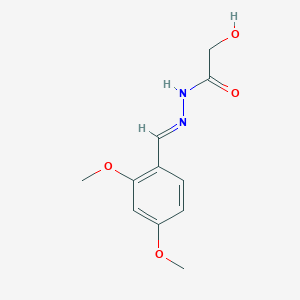![molecular formula C17H18BrN3O2 B3866115 N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3866115.png)
N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
Übersicht
Beschreibung
N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a hydrazide derivative of acetophenone, which has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form complexes with various metal ions, and these complexes have been studied for their catalytic and biological activities.
The compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to exhibit antifungal activity against Candida albicans.
Wirkmechanismus
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have suggested that the compound may inhibit the growth of microorganisms by disrupting their cell membranes. The compound may also interfere with the synthesis of nucleic acids and proteins, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other compounds with similar applications.
The limitations of using the compound in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions. The compound is also relatively toxic, which can limit its use in certain applications.
Zukünftige Richtungen
For the study of the compound include its potential applications in drug design and materials science.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-3-6-14(7-4-12)19-11-17(22)21-20-10-13-5-8-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITXXTKYRFIIEG-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866038.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3866053.png)
![methyl {2-[(methoxycarbonyl)amino]ethyl}[(2-oxo-2H-chromen-3-yl)carbonyl]carbamate](/img/structure/B3866054.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B3866066.png)

![3-methyl-2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3866074.png)
![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866088.png)


![7-[(2-aminophenyl)thio]-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3866131.png)
![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)